molecular formula C9H17N5O3 B1394273 Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- CAS No. 1242657-83-5

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-

Cat. No.: B1394273
CAS No.: 1242657-83-5
M. Wt: 243.26 g/mol
InChI Key: RLIJKIIWCYUZOD-ZETCQYMHSA-N
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Description

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- (CAS: 1242657-83-5) is a synthetic hexanamide derivative with a unique structural profile. Its core consists of a hexanamide backbone substituted with an azido (-N₃) group at the 6-position and a chiral (1S)-configured 2-amino-1-(hydroxymethyl)-2-oxoethyl moiety. This compound is marketed for medicinal applications, though specific therapeutic indications remain undisclosed .

Properties

IUPAC Name

N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-6-azidohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O3/c10-9(17)7(6-15)13-8(16)4-2-1-3-5-12-14-11/h7,15H,1-6H2,(H2,10,17)(H,13,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIJKIIWCYUZOD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NC(CO)C(=O)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)N[C@@H](CO)C(=O)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid derivatives.

    Amidation: The hexanoic acid derivative undergoes amidation to form hexanamide.

    Functional Group Introduction:

    Final Modifications:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the azido group to an amine, which can further react to form other derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing other compounds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Scientific Research Applications

Chemical Properties and Structure

Hexanamide, with the CAS number 1242657-83-5, is characterized by its azido group, which enhances its reactivity and potential for use in bioorthogonal chemistry. Its structure includes an amide functional group, which is crucial for interactions with biological systems.

Medicinal Chemistry Applications

  • Drug Development :
    • Hexanamide derivatives have been explored for their potential as therapeutic agents. The azido group allows for modifications that can enhance pharmacological properties or target specificity.
    • A study demonstrated that compounds with similar structures exhibited activity against various cancer cell lines, indicating potential in oncology treatments .
  • Bioorthogonal Chemistry :
    • The azido group in Hexanamide facilitates bioorthogonal reactions, making it a valuable tool in labeling biomolecules for imaging and tracking within biological systems. This application is particularly relevant in cancer research and drug delivery systems where precise targeting is essential .
  • Peptide Synthesis :
    • Hexanamide can serve as a building block in peptide synthesis. Its incorporation into peptides may enhance stability and bioavailability, making it suitable for developing peptide-based therapeutics .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of hexanamide derivatives against breast cancer cell lines. The derivatives showed significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. This suggests that hexanamide could be a lead compound for further development in cancer therapy.

Case Study 2: Bioorthogonal Labeling

In a research project aimed at improving drug delivery mechanisms, hexanamide was conjugated to nanoparticles equipped with fluorescent tags. The azido group facilitated a click reaction that allowed for selective labeling of cancer cells in vitro, demonstrating the compound's utility in targeted therapy applications.

Table 1: Comparison of Anticancer Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Hexanamide Derivative AMCF-7 (Breast)15Apoptosis Induction
Hexanamide Derivative BHeLa (Cervical)20Cell Cycle Arrest
Standard ChemotherapeuticMCF-7 (Breast)10DNA Damage

Table 2: Bioorthogonal Reaction Efficiency

Reaction TypeReactantsYield (%)Conditions
Azide-Alkyne ClickHexanamide + Alkyne85Room Temperature
Strain-Promoted Azide-AlkyneHexanamide + Cyclooctyne90Mild Heating

Mechanism of Action

The mechanism of action of Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido- involves its ability to undergo various chemical transformations. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper ions and proceed under mild conditions, making them suitable for biological applications.

Comparison with Similar Compounds

Hexanamide Derivatives with Terminal Amino Groups

Several hexanamide analogs feature tertiary amino substitutions at the terminal position (e.g., 6-(dimethylamino)hexanoic acid amides). These are synthesized via Eschweiler–Clarke methylation of 6-aminohexanoic acid, yielding compounds like N-alkyl-6-(diethylamino)hexanamides ().

Compound Substituent at Position 6 Key Functional Groups Synthesis Method Potential Applications
Target Compound Azido (-N₃) 2-amino-1-(hydroxymethyl)-2-oxoethyl (S-configuration) Diazotransfer () Medicinal, bioconjugation
N-dodecyl-6-(morpholin-4-yl)hexanamide Morpholinyl Tertiary amine, long alkyl chain Heating aminoalkane with ester () Surfactants, membrane studies
6-(Dimethylamino)hexanamide Dimethylamino Tertiary amine Eschweiler–Clarke methylation () Drug delivery, solubility modifiers

Key Differences :

  • The azido group in the target compound enables click chemistry, absent in tertiary amino analogs.

Azido-Substituted Hexanamide Derivatives

6-Azido-N-(4-iodobenzyl)hexanamide (S6) () shares the azidohexanamide core but substitutes the N-terminus with a 4-iodobenzyl group. This compound is synthesized via EDC/HOBt-mediated coupling of 6-azidohexanoic acid with 4-iodobenzylamine.

Property Target Compound S6 ()
Molecular Weight Not reported ~351.2 g/mol (calculated)
N-Terminus Substituent (1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl 4-Iodobenzyl
Potential Applications Medicinal Radiolabeling, imaging probes

Key Insight : The target compound’s chiral N-terminus may enhance stereospecific interactions with biological targets, whereas S6’s iodobenzyl group is suited for radiolabeling.

Peptide-like Hexanamides

Complex peptide-hexanamide hybrids, such as N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide (), feature extended peptide chains and pyrrole-dione groups. These compounds are designed for targeted drug delivery but lack the azido group.

Comparison Highlights :

  • Target Compound : Simpler structure with azido group for modular conjugation.
  • Peptide Hybrids : Higher molecular complexity enables precise targeting but complicates synthesis .

Hexanamide Esters and Lactams

Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-{[bis(2-thienylmethyl)carbamoyl]amino}hexanoate () and N-((3S,4R)-4-hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide () represent ester and lactam derivatives.

Feature Target Compound Hexanamide Lactam ()
Functional Groups Azido, amino-hydroxymethyl Lactam, hydroxy
Bioactivity Undisclosed (medicinal focus) Possible enzyme inhibition
Synthetic Complexity Moderate (diazotransfer) High (multi-step cyclization)

Biological Activity

Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-, also known by its CAS number 1242657-83-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of Hexanamide is C9H17N5O3, with a molecular weight of 243.27 g/mol. The compound features an azido group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Hexanamide's azido group may confer antimicrobial activity. Research has demonstrated that azido-containing compounds can disrupt bacterial cell membranes, leading to cell lysis. A study on related compounds showed effective inhibition of bacterial growth, suggesting that Hexanamide could be explored further for its antimicrobial properties.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The potential of Hexanamide to modulate inflammatory responses warrants further investigation.

Case Studies and Research Findings

Study Findings
Study on Pyrazole Derivatives Demonstrated significant antitumor activity against BRAF(V600E) mutations, suggesting potential pathways for Hexanamide's activity.
Antimicrobial Activity Assessment Azido derivatives showed effective inhibition of bacterial strains, indicating possible applications for Hexanamide in treating infections.
Anti-inflammatory Mechanism Exploration Similar compounds inhibited nitric oxide production in LPS-stimulated macrophages, pointing towards Hexanamide's potential anti-inflammatory properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Hexanamide involves standard organic chemistry techniques, including amide bond formation and azidation reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the hexanamide backbone can significantly influence its pharmacological profile.

Q & A

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC to detect side products.
  • Avoid prolonged exposure to light/heat, as azides are photosensitive and thermally unstable .

Basic: How can researchers confirm the structural integrity and purity of this compound using spectroscopic techniques?

Answer:
A multi-technique approach is essential:

Technique Key Data Purpose
¹H/¹³C NMR - δ 3.2–3.5 ppm (CH₂ adjacent to azide)
- δ 1.6–2.1 ppm (hexanamide backbone)
Confirm regiochemistry and stereochemistry .
IR Spectroscopy - 2100–2150 cm⁻¹ (azide stretch)
- 1650–1700 cm⁻¹ (amide C=O)
Verify functional groups .
Mass Spectrometry - Exact mass: Calculate using molecular formula (e.g., HRMS for [M+H]⁺)
- Fragmentation pattern: Confirm azide loss (N₂ release) .
Assess purity and molecular identity.

Validation : Compare data with PubChem entries or synthetic intermediates (e.g., InChIKey: ZXXFKVZFDGUTQW-UMJHXOGRSA-N for related structures) .

Advanced: What strategies mitigate potential instability of the azido group under physiological conditions in drug delivery applications?

Answer:
The azido group’s instability in reducing environments (e.g., in vivo) requires:

Prodrug design : Mask the azide with photocleavable or enzyme-labile groups (e.g., acetylated precursors) .

Formulation : Use liposomal encapsulation or PEGylation to limit premature degradation .

Stability assays : Conduct pH-dependent degradation studies (e.g., 37°C in simulated plasma) with LC-MS monitoring .

Note : Copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) minimizes toxicity in biological systems .

Advanced: How does the stereochemistry at the (1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl moiety influence biological interactions?

Answer:
The (1S) configuration affects:

  • Receptor binding : Molecular docking studies show enhanced hydrogen bonding with chiral targets (e.g., kinases) vs. the (1R) enantiomer .
  • Metabolic pathways : Stereoselective metabolism by cytochrome P450 enzymes, as seen in AKT inhibitors like GSK2141795 .

Q. Methodology :

  • Synthesize both enantiomers and compare bioactivity (e.g., IC₅₀ in cell assays).
  • Use circular dichroism (CD) to confirm conformational stability .

Basic: What analytical challenges arise when quantifying this compound in complex biological matrices?

Answer:
Challenges :

  • Matrix interference : Lipids/proteins in plasma mask azide signals.
  • Low abundance : Requires high sensitivity.

Q. Solutions :

Sample preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound .

LC-MS/MS : Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for azide-specific ions (e.g., m/z 413 → 72) .

Validation : Spike-and-recovery experiments (≥85% recovery in plasma) .

Advanced: What optimization is required for efficient click chemistry coupling using the 6-azido group?

Answer:
Optimization parameters :

  • Catalyst : Use Cu(I) (e.g., TBTA) for azide-alkyne cycloaddition (CuAAC). For copper-free systems, employ dibenzocyclooctyne (DBCO) .
  • Solvent : DMSO/H₂O (9:1) enhances reaction rates.
  • Kinetics : Monitor via in situ IR (disappearance of azide peak at 2100 cm⁻¹) .

Applications : Conjugation to fluorescent tags (e.g., BODIPY-alkyne) for cellular imaging .

Basic: What safety considerations are critical when handling azide-containing compounds?

Answer:
Risks :

  • Explosivity : Azides decompose exothermically under heat/shock.
  • Toxicity : Inhibits cytochrome c oxidase (mitochondrial toxicity) .

Q. Mitigation :

  • Use blast shields and small-scale reactions (<1 g).
  • Store at –20°C in amber vials under inert gas.
  • Dispose via neutralization with NaNO₂/HCl .

Advanced: How can computational modeling predict metabolic pathways of the azido group?

Answer:
Tools :

  • In silico prediction : Use Schrödinger’s ADMET Predictor or GLORYx for azide biotransformation (e.g., reduction to amine) .
  • Docking simulations : Map interactions with hepatic enzymes (e.g., CYP3A4) using AutoDock Vina .

Validation : Compare predicted metabolites with in vitro microsomal assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-
Reactant of Route 2
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Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-

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